molecular formula C13H14F2N2O2 B13469866 tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate

tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate

Cat. No.: B13469866
M. Wt: 268.26 g/mol
InChI Key: GMSUEUUEXSMRLA-UHFFFAOYSA-N
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Description

tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a difluorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate typically involves the reaction of a cyano-substituted phenyl compound with tert-butyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction can be represented as follows:

Cyano-substituted phenyl compound+tert-butyl isocyanatetert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate\text{Cyano-substituted phenyl compound} + \text{tert-butyl isocyanate} \rightarrow \text{this compound} Cyano-substituted phenyl compound+tert-butyl isocyanate→tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile building block for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate
  • tert-butyl N-[cyano(3,5-difluorophenyl)methyl]carbamate
  • tert-butyl N-[cyano(2,6-difluorophenyl)methyl]carbamate

Comparison: tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate is unique due to the specific positioning of the difluoro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl N-[cyano-(2,4-difluorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)9-5-4-8(14)6-10(9)15/h4-6,11H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSUEUUEXSMRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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